Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI)
Description
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) is a substituted pyrimidine derivative featuring a methyl group at positions 2 and 4 and an ethenyl (vinyl) group at position 5. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 6. Substitutions on the pyrimidine ring significantly alter physical, chemical, and biological properties, making such derivatives valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
127588-31-2 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
5-ethenyl-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-9-7(3)10-6(8)2/h4-5H,1H2,2-3H3 |
InChI Key |
HEVWQOHTGFGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C=C)C |
Canonical SMILES |
CC1=NC(=NC=C1C=C)C |
Synonyms |
Pyrimidine, 5-ethenyl-2,4-dimethyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylpyrimidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the vinyl group.
Industrial Production Methods
Industrial production of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI).
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and vinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-5-formylpyrimidine or 2,4-dimethyl-5-carboxypyrimidine.
Reduction: Formation of 2,4-dimethyl-5-ethylpyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) with related pyrimidine derivatives:
Key Observations :
- Molecular Weight : The ethenyl group increases molecular weight compared to 2,4-dimethylpyrimidine, aligning with the addition of C₂H₃.
- Chloro Group: Electron-withdrawing nature (compared to ethenyl’s mixed effects) may reduce ring electron density, directing electrophilic substitutions to specific positions. Carboxylic Acid: Adds acidity (pKa ~4-5) and water solubility, contrasting with the hydrophobic ethenyl and methyl groups.
Physical and Chemical Properties
Solubility and Reactivity
- 5-Ethenyl-2,4-dimethylpyrimidine: Predicted low water solubility due to hydrophobic methyl and ethenyl groups. Likely soluble in organic solvents (e.g., dichloromethane, ethanol). The ethenyl group may undergo addition reactions (e.g., bromination) or polymerization under acidic/radical conditions.
- 2,4-Dimethylpyrimidine : Slightly soluble in water (solubility ~1–5 g/L), with applications as a solvent or intermediate in agrochemical synthesis .
- 5-Chloro-2,4-dimethylpyrimidine : Low water solubility; chloro substituent enhances stability against oxidation but increases reactivity in nucleophilic aromatic substitution.
- 4-Ethyl-2-methylpyrimidine-5-carboxylic acid : Moderate water solubility due to the carboxylic acid group; participates in salt formation and esterification .
Thermal Stability
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